2-Cyano-3-trifluoromethyl-2,2,2-trifluoroacetanilide
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Overview
Description
2-Cyano-3-trifluoromethyl-2,2,2-trifluoroacetanilide is a chemical compound characterized by the presence of cyano and trifluoromethyl groups. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound’s molecular formula is C10H4F6N2O, and it has a molecular weight of 282.14 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-trifluoromethyl-2,2,2-trifluoroacetanilide typically involves the incorporation of trifluoromethyl and cyano groups into an aromatic ring. One common method is the silver-catalyzed cycloaddition reaction of trifluorodiazoethane with dicyanoalkenes . This reaction is carried out under mild conditions, often at room temperature, using solvents like DMF (dimethylformamide) and THF (tetrahydrofuran).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-trifluoromethyl-2,2,2-trifluoroacetanilide undergoes several types of chemical reactions, including:
Substitution Reactions: The cyano and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Cycloaddition Reactions: As mentioned earlier, cycloaddition reactions are crucial in its synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include silver catalysts, trifluorodiazoethane, and various solvents like DMF and THF. Reaction conditions are typically mild, with temperatures ranging from room temperature to slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the cycloaddition reaction with trifluorodiazoethane yields pyrazole derivatives adorned with trifluoromethyl and cyano groups .
Scientific Research Applications
2-Cyano-3-trifluoromethyl-2,2,2-trifluoroacetanilide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique chemical properties make it valuable in the study of biological systems and the development of bioactive molecules.
Medicine: It is used in the development of drugs, particularly those targeting specific enzymes and receptors.
Industry: The compound is used in the production of advanced materials, including polymers and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Cyano-3-trifluoromethyl-2,2,2-trifluoroacetanilide involves its interaction with specific molecular targets and pathways. The trifluoromethyl and cyano groups enhance the compound’s ability to interact with enzymes and receptors, leading to various biological effects. For example, cyano-analogues of trifluoromethyl-containing drugs have shown enhanced inhibitory activity towards cyclooxygenase-2 (COX-2), an enzyme involved in inflammation .
Comparison with Similar Compounds
Similar Compounds
4-Cyano-3-(trifluoromethyl)trifluoroacetanilide: Similar in structure but with different substitution patterns.
2-Cyano-3-(2-trifluoromethyl-phenyl)-but-2-enedinitrile: Another compound with both cyano and trifluoromethyl groups.
Uniqueness
2-Cyano-3-trifluoromethyl-2,2,2-trifluoroacetanilide is unique due to its specific arrangement of cyano and trifluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in the development of new pharmaceuticals and advanced materials .
Properties
IUPAC Name |
N-[2-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F6N2O/c11-9(12,13)6-2-1-3-7(5(6)4-17)18-8(19)10(14,15)16/h1-3H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQNZGJHLRWKCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)NC(=O)C(F)(F)F)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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